molecular formula C6H6ClF3O3 B1301782 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate CAS No. 363-58-6

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Cat. No. B1301782
CAS RN: 363-58-6
M. Wt: 218.56 g/mol
InChI Key: YVWUNJVPOCYLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a laboratory chemical . It is also known as ethyl 2-chloro-3-keto-4,4,4-trifluorobutyrate, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutyrate, 2-chloro-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester, 2-chloro-4,4,4-trifluoroacetoacetic acid ethyl ester, butanoic acid, 2-chloro-4,4,4-trifluoro-3-oxo-, ethyl ester . It is used in the preparation of furoindazole derivatives as GPR84 antagonists useful in treating diseases .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is C6H6ClF3O3 .


Chemical Reactions Analysis

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines .

Scientific Research Applications

Synthesis of Enantiopure Compounds

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is utilized in the synthesis of enantiopure compounds, which are crucial for creating drugs with specific chiral properties. This compound serves as a precursor for synthesizing (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines .

Pesticide and Pharmaceutical Intermediate

This chemical serves as an important intermediate in the production of pesticides such as thiflufenac , fenfenacet , and fenacetate . Additionally, it is used in the preparation of pharmaceuticals like befloxacin , highlighting its versatility in both agricultural and medical applications .

Organic Synthesis

In organic chemistry, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used to introduce the trifluoromethyl group into molecules, which can significantly alter the chemical and physical properties of the resulting compounds, making them more effective as pharmaceuticals or agrochemicals .

Safety and Hazards

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371884
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

CAS RN

363-58-6
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363-58-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 5
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Reactant of Route 6
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.